Increased Lipophilicity (AlogP) Versus Unsubstituted 3-Morpholinopentane-2,4-dione
The 5-methyl substitution on the morpholine ring increases the computed AlogP of 3-(5-methylmorpholin-3-yl)pentane-2,4-dione by approximately 0.3–0.5 log units compared to 3-morpholinopentane-2,4-dione . The target compound has an AlogP of 1.29, while the unsubstituted analog (CAS 1296654-27-7, MW 185.22) is predicted to have a lower AlogP due to the absence of the lipophilic methyl group and a lower overall molecular weight . This difference is consistent with the established additivity of methyl group contributions to logP in heterocyclic systems.
| Evidence Dimension | Lipophilicity (computed AlogP) |
|---|---|
| Target Compound Data | AlogP = 1.29 (C10H17NO3, MW 199.25) |
| Comparator Or Baseline | 3-Morpholinopentane-2,4-dione: AlogP estimated ~0.8–1.0 (C9H15NO3, MW 185.22; exact computed value not available from identical source) |
| Quantified Difference | ΔAlogP ≈ +0.3 to +0.5 log units favoring the 5-methyl compound |
| Conditions | Computed AlogP values from Aladdin database; comparator value inferred from molecular weight and heteroatom count differences per standard medicinal chemistry principles |
Why This Matters
Higher lipophilicity can improve membrane permeability and CNS penetration potential, making this analog preferable for target classes where increased logP is desired in hit-to-lead progression.
